
2-碘-3-甲基苄醇
概述
描述
(2-Iodo-3-methylphenyl)methanol is an organic compound with the molecular formula C8H9IO. It is characterized by the presence of an iodine atom and a hydroxyl group attached to a benzene ring, which also contains a methyl group. This compound is often used as a building block in organic synthesis due to its unique chemical properties .
科学研究应用
(2-Iodo-3-methylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of iodine-containing drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
Mode of Action
Based on its structural similarity to other alcohols, it may undergo nucleophilic substitution reactions . In these reactions, the alcohol group (-OH) can act as a leaving group, allowing the molecule to interact with various biological targets.
Biochemical Pathways
Alcohols and their derivatives are known to participate in a variety of biochemical processes, including metabolic pathways .
Action Environment
The action, efficacy, and stability of 2-Iodo-3-methylbenzyl alcohol can be influenced by various environmental factors . These may include pH, temperature, presence of other substances, and specific conditions within the body.
生化分析
Biochemical Properties
2-Iodo-3-methylbenzyl alcohol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can participate in oxidation-reduction reactions, where it may act as a substrate or inhibitor for specific enzymes. The presence of the iodine atom in its structure can also facilitate halogen bonding interactions with proteins, potentially affecting their conformation and activity .
Cellular Effects
2-Iodo-3-methylbenzyl alcohol has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, 2-Iodo-3-methylbenzyl alcohol can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of 2-Iodo-3-methylbenzyl alcohol involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, either inhibiting or activating their function. For instance, it may form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. Alternatively, it can stabilize certain protein conformations, enhancing their activity. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-3-methylbenzyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to the formation of byproducts that could have different biological activities. Long-term exposure to 2-Iodo-3-methylbenzyl alcohol in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Iodo-3-methylbenzyl alcohol can vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular metabolism. At high doses, it could induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
2-Iodo-3-methylbenzyl alcohol is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The compound’s interactions with these enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Iodo-3-methylbenzyl alcohol within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may accumulate in certain compartments or organelles, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects in different biological contexts .
Subcellular Localization
2-Iodo-3-methylbenzyl alcohol can localize to specific subcellular compartments, affecting its activity and function. It may be directed to particular organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of 2-Iodo-3-methylbenzyl alcohol can influence its interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodo-3-methylphenyl)methanol typically involves the iodination of 3-methylbenzyl alcohol. One common method is the reaction of 3-methylbenzyl alcohol with iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of (2-iodo-3-methylphenyl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions
(2-Iodo-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding methylphenylmethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.
Major Products Formed
Oxidation: 2-Iodo-3-methylbenzaldehyde or 2-iodo-3-methylbenzoic acid.
Reduction: 3-Methylbenzyl alcohol.
Substitution: Compounds like 2-azido-3-methylphenylmethanol or 2-thio-3-methylphenylmethanol.
相似化合物的比较
Similar Compounds
- (2-Iodo-3-methoxyphenyl)methanol
- (2-Iodo-4-methylphenyl)methanol
- (2-Iodo-5-methylphenyl)methanol
- (2-Iodo-6-methylphenyl)methanol
Uniqueness
(2-Iodo-3-methylphenyl)methanol is unique due to the specific positioning of the iodine and methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
属性
IUPAC Name |
(2-iodo-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGNIBWPJTMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3373550.png)
![[1-(Methylethyl)pyrazol-5-yl]methylamine](/img/structure/B3373555.png)
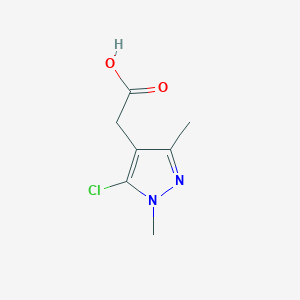
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3373576.png)
![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3373594.png)
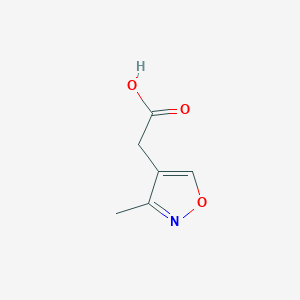


![2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B3373612.png)
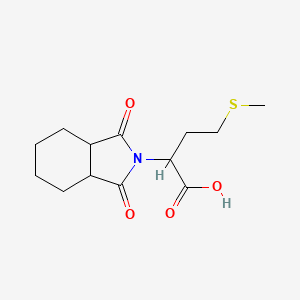

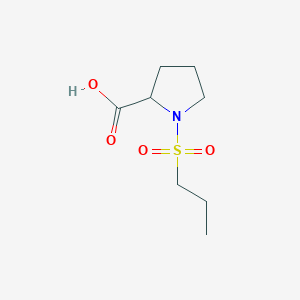
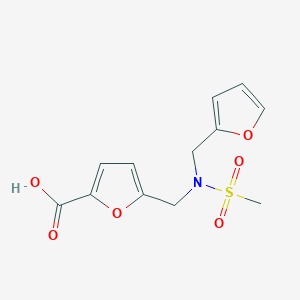
![2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3373655.png)
